molecular formula C14H9FN2O B7477512 3-cyano-N-(4-fluorophenyl)benzamide

3-cyano-N-(4-fluorophenyl)benzamide

Cat. No.: B7477512
M. Wt: 240.23 g/mol
InChI Key: PSWNDRZXCRNMRS-UHFFFAOYSA-N
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Description

3-cyano-N-(4-fluorophenyl)benzamide: is an organic compound with the molecular formula C14H9FN2O . It is a derivative of benzamide, characterized by the presence of a cyano group and a fluorophenyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-(4-fluorophenyl)benzamide typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts and specific solvents, to enhance yield and purity. Ultrasonic irradiation and green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-cyano-N-(4-fluorophenyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as anti-inflammatory, anticancer, and antimicrobial properties .

Industry: The compound finds applications in the production of specialty chemicals and advanced materials. It is used in the development of polymers, coatings, and other industrial products .

Mechanism of Action

The mechanism of action of 3-cyano-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. The cyano and fluorophenyl groups play a crucial role in binding to target proteins and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-cyano-N-(2-fluorophenyl)benzamide
  • 4-cyano-N-(3-fluorophenyl)benzamide
  • 4-cyano-N-(4-chlorophenyl)benzamide

Comparison: Compared to its analogs, 3-cyano-N-(4-fluorophenyl)benzamide is unique due to the specific positioning of the fluorine atom on the phenyl ring. This positioning can influence its reactivity, binding affinity, and overall biological activity. The presence of the cyano group also enhances its potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-cyano-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-12-4-6-13(7-5-12)17-14(18)11-3-1-2-10(8-11)9-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWNDRZXCRNMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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